Neoxanthin

説明

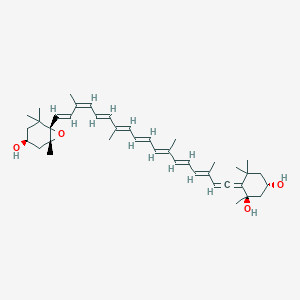

Structure

3D Structure

特性

InChI |

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-22-35-36(5,6)25-33(41)27-38(35,9)43)15-11-12-16-30(2)18-14-20-32(4)23-24-40-37(7,8)26-34(42)28-39(40,10)44-40/h11-21,23-24,33-34,41-43H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,24-23+,29-15+,30-16+,31-19+,32-20-/t22?,33-,34-,38+,39+,40-/m0/s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYAYSRVSAJXTE-FTLOKQSXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC=CC=C(C)C=CC=C(C)C=C=C1C(CC(CC1(C)O)O)(C)C)C=CC=C(C)C=CC23C(CC(CC2(O3)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C=C1[C@](C[C@H](CC1(C)C)O)(C)O)/C=C/C=C(/C)\C=C\[C@]23[C@](O2)(C[C@H](CC3(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701318362 | |

| Record name | Neoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14660-91-4 | |

| Record name | Neoxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014660914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neoxanthin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701318362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEOXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK8M5T48AI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Neoxanthin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Neoxanthin

This compound is a prominent xanthophyll, a class of oxygen-containing carotenoid pigments, ubiquitously found in the photosynthetic tissues of higher plants and various algae.[1][2] As a key component of the light-harvesting complexes within chloroplasts, it plays a vital role in photosynthesis and exhibits significant photoprotective functions.[3] Beyond its role in photosynthesis, this compound serves as a crucial precursor for the biosynthesis of the plant hormone abscisic acid (ABA), which regulates various aspects of plant growth and development, including stress responses.[3][4] The unique chemical structure of this compound, featuring an allenic bond and an epoxide group, underpins its distinct biological activities and makes it a molecule of interest for research in agriculture, nutrition, and pharmacology. This guide provides an in-depth overview of the chemical structure, properties, biosynthesis, and experimental analysis of this compound.

Chemical Structure and Isomerism

This compound is a C40 tetraterpenoid characterized by a polyene chain with conjugated double bonds, which is responsible for its light-absorbing properties.[2] Its structure includes hydroxyl groups and a 5,6-epoxide group. A distinctive feature of this compound is the presence of an allenic bond, an unusual C=C=C moiety, within its polyene chain.[2]

This compound predominantly exists in two geometric isomeric forms: all-trans-neoxanthin and 9'-cis-neoxanthin.[1][2] The 9'-cis isomer is the most abundant form found in the photosynthetic apparatus of plants and green algae.[5] The two isomers can be distinguished by their different chromatographic behaviors and distinct ultraviolet-visible absorption spectra.[1][2]

Physicochemical and Spectroscopic Properties

The quantitative properties of this compound are essential for its extraction, identification, and quantification. These properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₄₀H₅₆O₄ |

| Molecular Weight | 600.87 g/mol |

| Melting Point | ~200 °C (Decomposes) |

| Density | Approximately 1.06 g/cm³ |

| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, methanol, acetone, and hexane.[4] |

| UV/Vis Absorption Maxima (in Ethanol) | |

| all-trans-Neoxanthin | 418, 442, 471 nm[1][2] |

| 9'-cis-Neoxanthin | 413, 437, 466 nm[1][2] |

| Mass Spectrometry | Protonated molecule [M+H]⁺ at m/z 601.4; characteristic fragments from dehydration [M+H-H₂O]⁺ at m/z 583.4.[6] |

Biosynthesis of this compound

This compound is synthesized in the plastids of plant cells via the carotenoid biosynthetic pathway, which is a branch of the methylerythritol 4-phosphate (MEP) pathway. The synthesis begins with the formation of the C40 backbone and proceeds through a series of desaturation, isomerization, cyclization, and oxygenation reactions. The final step is the conversion of violaxanthin to this compound, a reaction catalyzed by the enzyme this compound synthase (NXS).

The key enzymes in this pathway include:

-

PSY: Phytoene synthase

-

PDS: Phytoene desaturase

-

ZDS: ζ-Carotene desaturase

-

LCYB: Lycopene β-cyclase

-

BCH: β-carotene hydroxylase

-

ZEP: Zeaxanthin epoxidase

Experimental Protocols

Extraction of this compound from Spinach Leaves

This protocol describes a general method for the extraction of carotenoids, including this compound, from fresh spinach leaves.

Materials:

-

Fresh spinach leaves

-

Acetone (100%)

-

Hexane

-

Anhydrous sodium sulfate

-

Mortar and pestle or blender

-

Centrifuge and centrifuge tubes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Homogenization: Weigh approximately 10 g of fresh spinach leaves, removing any thick stems.[9] Homogenize the leaves in a blender or with a mortar and pestle with about 50 mL of acetone until a fine slurry is formed.[10]

-

Extraction: Filter the homogenate through cheesecloth or a Büchner funnel to separate the solid debris.[11] Re-extract the residue with additional acetone until it is pale. Combine all the acetone extracts.

-

Phase Separation: Transfer the acetone extract to a separatory funnel. Add an equal volume of hexane and 10-20 mL of a saturated NaCl solution to facilitate phase separation.[12]

-

Washing: Gently invert the funnel multiple times, venting frequently, to partition the pigments into the upper hexane layer. Discard the lower aqueous layer. Wash the hexane layer several times with distilled water to remove residual acetone.

-

Drying and Concentration: Dry the hexane extract over anhydrous sodium sulfate.[9] Decant the dried extract and concentrate the solvent using a rotary evaporator at a temperature below 40°C. The resulting residue contains a mixture of chlorophylls and carotenoids, including this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a reverse-phase HPLC method for the separation and purification of this compound.

Instrumentation and Columns:

-

HPLC system with a photodiode array (PDA) detector.

-

C18 or C30 reverse-phase column. A C30 column is often recommended for better resolution of carotenoid isomers.[13]

Mobile Phase and Gradient: A common mobile phase involves a gradient system of methanol, methyl-tert-butyl ether (MTBE), and water.[13]

-

Solvent A: Methanol/Water (e.g., 98:2, v/v)

-

Solvent B: MTBE (100%)

Example Gradient Program:

-

Start with a high percentage of Solvent A.

-

Run a linear gradient to increase the percentage of Solvent B over 20-30 minutes to elute the carotenoids.

-

The exact gradient profile should be optimized based on the specific column and system used to achieve baseline separation of this compound from other pigments, particularly its isomer violaxanthin.[13]

Detection:

-

Monitor the elution profile at the absorption maxima of this compound (around 437 nm for the 9'-cis isomer).[2]

-

Collect the fraction corresponding to the this compound peak for further analysis.

Characterization by Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the unambiguous identification of this compound.

Ionization:

-

Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) are commonly used.

Fragmentation Analysis:

-

In positive ion mode, this compound typically shows a protonated molecular ion [M+H]⁺ at m/z 601.4.[6]

-

A characteristic fragmentation pattern involves the neutral loss of water molecules. The ion at m/z 583.4, corresponding to [M+H-H₂O]⁺, is a prominent fragment.[6]

-

Tandem MS (MS/MS) of the m/z 583.4 precursor ion can be used to distinguish this compound from violaxanthin. This compound diesters show a predominant dehydrated ion, whereas violaxanthin diesters show a more abundant protonated molecule.[14] Further fragmentation patterns, such as the loss of toluene (92 u), are different between the two isomers, allowing for their differentiation.[14]

Conclusion

This compound's intricate chemical structure, with its characteristic allenic bond and epoxide functionality, dictates its crucial roles in photosynthesis and plant signaling. Understanding its physicochemical properties and biosynthetic pathway is fundamental for its study and potential applications. The experimental protocols provided herein offer a framework for the extraction, purification, and detailed characterization of this important xanthophyll, enabling further research into its biological functions and potential for use in various industries.

References

- 1. all-trans-Neoxanthin | C40H56O4 | CID 5281247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound: A Promising Medicinal and Nutritional Carotenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | C40H56O4 | CID 5282217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. preprints.org [preprints.org]

- 7. Frontiers | Carotenoid metabolism: New insights and synthetic approaches [frontiersin.org]

- 8. Characterization of the Role of the this compound Synthase Gene BoaNXS in Carotenoid Biosynthesis in Chinese Kale - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 10. researchgate.net [researchgate.net]

- 11. Pigment Extraction Lab - Procedure [ressources.unisciel.fr]

- 12. columbia.edu [columbia.edu]

- 13. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Distinguishing between isomeric this compound and violaxanthin esters in yellow flower petals using liquid chromatography/photodiode array atmospheric pressure chemical ionization mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Neoxanthin in the Xanthophyll Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxanthin, a major xanthophyll in photosynthetic organisms, plays a multifaceted and crucial role in the xanthophyll cycle, a key photoprotective mechanism. While not a direct participant in the core violaxanthin-antheraxanthin-zeaxanthin (VAZ) cycle, this compound's functions are integral to the cycle's regulation and overall photoprotective efficiency. This technical guide provides an in-depth exploration of this compound's function, biosynthesis, and its indirect yet vital involvement in the xanthophyll cycle, supported by quantitative data, detailed experimental protocols, and pathway visualizations. This document is intended to serve as a comprehensive resource for researchers in photosynthesis, plant biology, and drug development seeking to understand and potentially modulate this critical photoprotective pathway.

Introduction: The Xanthophyll Cycle and Photoprotection

Under high light conditions, photosynthetic organisms absorb more light energy than they can utilize for carbon fixation, leading to the formation of reactive oxygen species (ROS) that can cause significant photo-oxidative damage. The xanthophyll cycle is a rapid and essential mechanism to dissipate this excess energy as heat, a process known as non-photochemical quenching (NPQ). The primary xanthophyll cycle in higher plants and green algae, the violaxanthin cycle, involves the enzymatic de-epoxidation of violaxanthin (V) to antheraxanthin (A) and then to zeaxanthin (Z) under high light stress. Zeaxanthin is the primary effector of NPQ. In low light, zeaxanthin is epoxidized back to violaxanthin. While this compound is not directly interconverted within this cycle, its presence and regulation are critical for the cycle's proper functioning.

The Multifaceted Function of this compound

This compound's role in the context of the xanthophyll cycle is not that of a direct participant but rather a crucial modulator and a key player in broader photoprotective strategies.

Indirect Regulation of the Violaxanthin Cycle

This compound indirectly regulates the violaxanthin cycle by influencing the binding affinity of violaxanthin to the light-harvesting complexes (LHCs), particularly LHCII. The 9'-cis-neoxanthin isomer, the most abundant form in chloroplasts, is strategically located at the periphery of LHCII.[1][2] Its presence has been shown to repel violaxanthin from its binding site (V1) in the adjacent monomer of the LHCII trimer.[3] This modulation of violaxanthin binding is significant because for violaxanthin to be de-epoxidized to zeaxanthin by the enzyme violaxanthin de-epoxidase (VDE), it must first be released from the LHC. By influencing this release, this compound can affect the rate and extent of the xanthophyll cycle and, consequently, the induction of NPQ.

Scavenging of Reactive Oxygen Species (ROS)

This compound is a potent antioxidant, directly contributing to photoprotection by scavenging ROS.[2][4] Studies have shown that plants deficient in this compound are more susceptible to photo-oxidative stress.[5] Specifically, this compound is effective at scavenging superoxide anions (O₂⁻) and singlet oxygen (¹O₂), thereby protecting the photosynthetic apparatus from damage.[2] This ROS scavenging activity complements the energy dissipation function of the xanthophyll cycle, providing a multi-layered defense against high light stress.

Precursor for Abscisic Acid (ABA) Biosynthesis

This compound is a key precursor for the biosynthesis of the plant hormone abscisic acid (ABA).[6][7] ABA is a critical signaling molecule involved in various stress responses, including drought and high light. The synthesis of ABA from this compound links the photoprotective mechanisms at the chloroplast level with systemic stress responses at the whole-plant level.

Precursor for Other Xanthophyll Cycles in Algae

In certain algal groups, such as diatoms, this compound serves as a crucial intermediate in the biosynthesis of other important xanthophylls, including diadinoxanthin and fucoxanthin.[8][9][10] The diadinoxanthin cycle is the primary photoprotective xanthophyll cycle in diatoms. Therefore, in these organisms, this compound is a direct upstream component of their main xanthophyll cycle.

Quantitative Data on this compound and the Xanthophyll Cycle

The following tables summarize quantitative data from various studies, illustrating the dynamics of this compound and its relationship with the xanthophyll cycle under different light conditions.

Table 1: Pigment Content in Arabidopsis thaliana Wild-Type and aba4-1 (this compound-deficient) Mutant.

| Pigment | Wild-Type (mol/100 mol Chl a+b) | aba4-1 Mutant (mol/100 mol Chl a+b) | Reference |

| This compound | 3.3 ± 0.2 | 0 | [5] |

| Violaxanthin | 3.3 ± 0.3 | 7.6 ± 0.5 | [5] |

| Antheraxanthin | 0.2 ± 0.1 | 0.3 ± 0.1 | [5] |

| Zeaxanthin | 0.1 ± 0.1 | 0.1 ± 0.1 | [5] |

| Lutein | 12.5 ± 0.8 | 12.8 ± 0.9 | [5] |

Table 2: All-trans-neoxanthin accumulation in Bryopsis plumosa under different light conditions.

| Light Condition | All-trans-neoxanthin (mg/g DW) | All-trans-neoxanthin/Chlorophyll a ratio | Reference |

| Low Light (20 µmol photons m⁻² s⁻¹) | ~0.05 | ~0.01 | [2] |

| High Light (1000 µmol photons m⁻² s⁻¹) - Day 2 | ~0.25 | ~0.05 | [2] |

| High Light (1000 µmol photons m⁻² s⁻¹) - Day 7 | ~0.45 | ~0.08 | [2] |

Table 3: Effect of this compound on in vitro Violaxanthin De-epoxidation Rate.

| Substrate | Rate Constant (k) (x 10⁻³ min⁻¹) | Reference |

| Free Violaxanthin | 174 ± 17.8 | [11] |

| Free Violaxanthin + this compound | 171 ± 18.4 | [11] |

| Violaxanthin in LHCII (with this compound) | 45 ± 5.2 | [11] |

| Violaxanthin in LHCII (without this compound) | 120 ± 11.5 | [11] |

Table 4: this compound and Violaxanthin Content in Wheat Leaves under Pollutant Stress.

| Treatment (Textile Dye, 1.5 mg L⁻¹, 1 L) | This compound (% of control) | Violaxanthin (% of control) | Reference |

| Control | 100 | 100 | [12] |

| Dye 1 | 49.4 | No significant change | [12] |

| Dye 2 | 55.2 | No significant change | [12] |

| Dye 3 | 65.5 | No significant change | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Pigment Extraction and HPLC Analysis

Objective: To extract and quantify xanthophylls and chlorophylls from plant tissue.

Materials:

-

Plant leaf tissue

-

Liquid nitrogen

-

Mortar and pestle

-

80% (v/v) acetone

-

Microcentrifuge tubes

-

Microcentrifuge

-

HPLC system with a C18 reverse-phase column and a diode array detector (DAD)

-

Solvent A: acetonitrile:methanol:0.1M Tris-HCl (pH 8.0) (84:2:14 v/v/v)

-

Solvent B: methanol:ethyl acetate (68:32 v/v)

-

Pigment standards (this compound, violaxanthin, antheraxanthin, zeaxanthin, lutein, chlorophyll a, chlorophyll b)

Procedure:

-

Freeze a known fresh weight of leaf tissue (e.g., 100 mg) in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a microcentrifuge tube and add 1 mL of 80% acetone.

-

Vortex vigorously for 1 minute to extract the pigments.

-

Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Inject the sample into the HPLC system.

-

Use a gradient elution program, for example, a linear gradient from 100% solvent A to 100% solvent B over 15 minutes, followed by 3 minutes of 100% solvent B.

-

Monitor the elution of pigments at 445 nm.

-

Identify and quantify the pigments by comparing their retention times and absorption spectra with those of the pure standards.

Chlorophyll Fluorescence Measurement for NPQ Analysis

Objective: To measure non-photochemical quenching (NPQ) in intact leaves.

Materials:

-

Pulse-Amplitude-Modulation (PAM) fluorometer

-

Dark adaptation clips

-

Intact plant leaves

Procedure:

-

Dark-adapt a leaf for at least 30 minutes using a dark adaptation clip.

-

Measure the minimum fluorescence (F₀) by applying a weak measuring light.

-

Measure the maximum fluorescence (Fₘ) by applying a saturating pulse of high-intensity light.

-

Expose the leaf to actinic light of a specific intensity (e.g., 1000 µmol photons m⁻² s⁻¹) to induce photosynthesis and NPQ.

-

During the actinic light exposure, apply saturating pulses at regular intervals to measure the maximum fluorescence in the light-adapted state (Fₘ').

-

Measure the steady-state fluorescence (Fₛ) just before each saturating pulse.

-

NPQ is calculated using the Stern-Volmer equation: NPQ = (Fₘ - Fₘ') / Fₘ'.

-

Other parameters such as the quantum yield of photosystem II (ΦPSII = (Fₘ' - Fₛ) / Fₘ') can also be calculated.

In Vitro Violaxanthin De-epoxidase (VDE) Activity Assay

Objective: To measure the activity of the VDE enzyme in vitro.

Materials:

-

Isolated thylakoid membranes or purified VDE enzyme

-

Violaxanthin substrate (purified from spinach)

-

Monogalactosyldiacylglycerol (MGDG)

-

Ascorbate

-

Citrate buffer (pH 5.2)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing citrate buffer (pH 5.2), MGDG, and violaxanthin.

-

Add the thylakoid preparation or purified VDE to the reaction mixture.

-

Initiate the reaction by adding ascorbate.

-

Monitor the conversion of violaxanthin to antheraxanthin and zeaxanthin by measuring the change in absorbance at 505 nm or by taking aliquots at different time points and analyzing the pigment composition by HPLC.

-

The activity of VDE can be expressed as the rate of violaxanthin consumption or zeaxanthin formation per unit of time and protein concentration.[13][14][15][16]

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships involving this compound.

This compound Biosynthesis Pathway

Caption: Biosynthesis pathway of 9'-cis-neoxanthin from geranylgeranyl pyrophosphate.

This compound's Regulatory Role in the Violaxanthin Cycle

Caption: this compound's influence on violaxanthin binding and the xanthophyll cycle.

This compound as a Precursor in Diatom Xanthophyll Biosynthesis

Caption: this compound as a key intermediate in diatom xanthophyll biosynthesis.

Conclusion

This compound, while not a direct intermediate of the primary violaxanthin cycle in higher plants, is an indispensable component of the overall photoprotective machinery. Its functions extend from modulating the availability of the cycle's substrate, violaxanthin, to directly scavenging harmful reactive oxygen species. Furthermore, its role as a precursor for the essential stress hormone abscisic acid and for other xanthophyll cycles in algae underscores its central position in plant and algal stress physiology. A thorough understanding of this compound's function is paramount for researchers aiming to enhance plant stress tolerance and for the development of novel therapeutic agents that target oxidative stress pathways. This technical guide provides a foundational resource to stimulate further research into the intricate and vital roles of this fascinating xanthophyll.

References

- 1. HPLC MS Method for Analysis of Lutein and Zeaxanthin in Supplements on Primesep B Column | SIELC Technologies [sielc.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. The Arabidopsis aba4-1 Mutant Reveals a Specific Function for this compound in Protection against Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the Role of the this compound Synthase Gene BoaNXS in Carotenoid Biosynthesis in Chinese Kale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The tomato mutation nxd1 reveals a gene necessary for this compound biosynthesis and demonstrates that violaxanthin is a sufficient precursor for abscisic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Xanthophyll cycling and fucoxanthin biosynthesis in the model diatom Phaeodactylum tricornutum: recent advances and new gene functions [frontiersin.org]

- 9. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 10. Biosynthesis of fucoxanthin and diadinoxanthin and function of initial pathway genes in Phaeodactylum tricornutum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 9-cis-Neoxanthin in Light Harvesting Complexes of Photosystem II Regulates the Binding of Violaxanthin and Xanthophyll Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Content of Carotenoids, Violaxanthin and this compound in Leaves of Triticum aestivum Exposed to Persistent Environmental Pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Developmental Expression of Violaxanthin De-Epoxidase in Leaves of Tobacco Growing under High and Low Light - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. Violaxanthin de-epoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 9'-cis-Neoxanthin in Photosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9'-cis-Neoxanthin, a predominant xanthophyll in higher plants and green algae, plays a multifaceted and critical role in the intricate process of photosynthesis. Beyond its function as an accessory light-harvesting pigment, it is integral to photoprotective mechanisms and serves as a key precursor to the phytohormone abscisic acid (ABA), a central regulator of plant development and stress responses. This technical guide provides an in-depth exploration of the biosynthesis, structural significance, and functional dynamics of 9'-cis-neoxanthin within the photosynthetic apparatus. It details experimental protocols for its analysis and presents key quantitative data to facilitate further research and potential applications in drug development and crop improvement.

Introduction

Photosynthesis, the cornerstone of life on Earth, relies on a sophisticated interplay of pigments, proteins, and membranes to convert light energy into chemical energy. Among the array of photosynthetic pigments, the carotenoid 9'-cis-neoxanthin holds a unique and indispensable position. It is the most abundant isomer of neoxanthin found in the photosynthetic tissues of higher plants and green algae.[1][2] Structurally integrated within the Light-Harvesting Complex II (LHCII) of Photosystem II (PSII), 9'-cis-neoxanthin contributes to the efficient capture of light energy.[3] However, its significance extends far beyond light harvesting. It is a crucial component of the plant's defense against photodamage, actively participating in the dissipation of excess energy and the scavenging of reactive oxygen species (ROS).[4][5] Furthermore, 9'-cis-neoxanthin is the direct biosynthetic precursor of the vital plant hormone abscisic acid (ABA), which governs numerous physiological processes, including seed dormancy, stomatal closure, and responses to environmental stressors. This guide delves into the core functions of 9'-cis-neoxanthin, offering a technical overview for researchers and professionals in plant science and drug development.

Biosynthesis of 9'-cis-Neoxanthin

9'-cis-Neoxanthin is synthesized within the plastids of plant cells through the carotenoid biosynthetic pathway. The final steps of its formation are of particular interest as they lead to this specific cis-isomer. The synthesis begins with the conversion of all-trans-violaxanthin. While the precise enzymatic steps are still under investigation, it is understood that this compound synthase (NXS) plays a key role in the conversion of violaxanthin to this compound.[6] The subsequent isomerization to the 9'-cis configuration is a critical step for its function in photosynthesis and as an ABA precursor.

References

- 1. A quadruple mutant of Arabidopsis reveals a β-carotene hydroxylation activity for LUT1/CYP97C1 and a regulatory role of xanthophylls on determination of the PSI/PSII ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular Detection of Singlet Oxygen Using Fluorescent Nanosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. handheld.psi.cz [handheld.psi.cz]

- 4. The Arabidopsis aba4-1 Mutant Reveals a Specific Function for this compound in Protection against Photooxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-cis-Neoxanthin in Light Harvesting Complexes of Photosystem II Regulates the Binding of Violaxanthin and Xanthophyll Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iris.santannapisa.it [iris.santannapisa.it]

All-trans-Neoxanthin Accumulation in Algae Under Light Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photosynthetic organisms, including algae, have evolved sophisticated mechanisms to cope with fluctuating light environments. Excessive light, or high light (HL) stress, can lead to the over-excitation of the photosynthetic apparatus and the production of harmful reactive oxygen species (ROS), causing photo-oxidative damage.[1][2] Xanthophylls, a class of oxygenated carotenoids, are pivotal in photoprotection.[1] While the violaxanthin cycle (XC) is a primary and well-studied rapid response to dissipate excess energy in many plants and algae, some algal groups lack a functional XC.[2][3] Notably, algae of the order Bryopsidales (Chlorophyta) employ an alternative strategy involving the light-dependent accumulation of a specific isomer of the xanthophyll neoxanthin: all-trans-neoxanthin.[1][2][3]

This compound exists in two primary isomeric forms: the abundant 9′-cis-neoxanthin, a core component of photosystems in most plants and algae, and all-trans-neoxanthin.[3][4] While 9'-cis-neoxanthin is involved in antioxidant defense and structural integrity of light-harvesting complexes (LHCs), the accumulation of all-trans-neoxanthin under HL stress in certain algae suggests a distinct photoprotective role.[2][5] This technical guide provides an in-depth overview of the biosynthesis, stress-induced accumulation, proposed photoprotective mechanisms, and relevant experimental protocols concerning all-trans-neoxanthin in algae.

Biosynthesis of this compound

This compound synthesis is a branch of the general carotenoid biosynthesis pathway, which occurs within the plastids and is controlled by nuclear-encoded genes.[3][4] The pathway proceeds from β-carotene to produce the allenic xanthophyll all-trans-neoxanthin, which can then be isomerized to 9′-cis-neoxanthin.[3]

The key steps in the β-branch leading to this compound are:

-

Hydroxylation: β-carotene is converted to zeaxanthin by the enzyme β-carotene 3,3′-hydroxylase, which adds hydroxyl groups to the C-3 position of both rings.[4]

-

Epoxidation: Zeaxanthin is then converted to violaxanthin via the intermediate antheraxanthin. This reaction is catalyzed by the enzyme zeaxanthin epoxidase (ZE).[4]

-

Allene Formation: Finally, violaxanthin is converted into all-trans-neoxanthin.[4] This crucial step is catalyzed by this compound synthase (NSY or NXS).[4][6] In some marine algae (chromalveolates), this reaction is catalyzed by a different enzyme, violaxanthin de-epoxidase–like (VDL) protein.[7][8] The exact mechanism of this conversion is not fully understood but is thought to involve a trans-violaxanthin intermediate.[3][4]

Quantitative Analysis of All-trans-Neoxanthin Accumulation

The most significant evidence for the role of all-trans-neoxanthin in photoprotection comes from studies on Bryopsidales algae, which lack a functional violaxanthin cycle.[2][3] Under high light stress, these algae accumulate substantial amounts of all-trans-neoxanthin. This response is not immediate but occurs over several days of acclimation.[2]

The table below summarizes quantitative data from a study on Bryopsis plumosa exposed to low light (control) versus high light conditions over one week.

| Day | Treatment Condition | all-trans-Neoxanthin (mg/g DW) | all-trans-Neoxanthin / Chl a ratio (mmol/mol) |

| 0 | Low Light (20 µmol photons m⁻² s⁻¹) | ~0.10 | ~5 |

| High Light (1000 µmol photons m⁻² s⁻¹) | ~0.10 | ~5 | |

| 2 | Low Light (20 µmol photons m⁻² s⁻¹) | ~0.12 | ~6 |

| High Light (1000 µmol photons m⁻² s⁻¹) | ~0.45 | ~30 | |

| 4 | Low Light (20 µmol photons m⁻² s⁻¹) | ~0.11 | ~5 |

| High Light (1000 µmol photons m⁻² s⁻¹) | ~0.60 | ~45 | |

| 7 | Low Light (20 µmol photons m⁻² s⁻¹) | ~0.10 | ~5 |

| High Light (1000 µmol photons m⁻² s⁻¹) | ~0.75 | ~55 | |

| Data derived from graphical representations in Giossi et al., 2020.[3][9] DW = Dry Weight; Chl a = Chlorophyll a. |

As the data indicates, a significant accumulation of all-trans-neoxanthin, both in absolute terms and relative to chlorophyll a, is observed within two days of exposure to high light, with levels continuing to increase over the week-long experiment.[2][9]

Proposed Photoprotective Mechanism and Signaling

In algae lacking the violaxanthin cycle, all-trans-neoxanthin is believed to contribute to photoprotection through a mechanism involving the organization of Light-Harvesting Complexes (LHCs). The proposed model suggests that under high light, the accumulated all-trans-neoxanthin promotes the oligomerization of LHCs.[2] This structural change is hypothesized to alter the energy transfer dynamics, potentially increasing the dissipation of excess energy as heat and reducing the amount of energy reaching the Photosystem II (PSII) reaction center, thereby mitigating photo-oxidative damage.[2][10]

The accumulation of carotenoids is regulated at the genetic level. High light stress acts as a signal that upregulates the expression of key genes in the carotenoid biosynthesis pathway.[11][12] Studies in various algae have shown that transcript levels for enzymes like phytoene synthase (PSY), phytoene desaturase (PDS), and this compound synthase (NXS) increase significantly under high light.[11][13] For instance, in the diatom Phaeodactylum tricornutum, the expression of the NXS gene was upregulated seven-fold under high light intensity.[13] This transcriptional activation leads to the de novo synthesis of carotenoids, including the precursors for all-trans-neoxanthin.[14]

Furthermore, this compound is a direct precursor to the plant hormone abscisic acid (ABA), a key signaling molecule in stress responses.[15][16] The gene ABSCISIC ACID-DEFICIENT4 (ABA4) has been identified as essential for the synthesis of this compound from violaxanthin.[15][16] This connection suggests a potential interplay between light stress signaling and hormonal pathways in regulating this compound pools.

Experimental Protocols

Induction of High Light Stress in Algal Cultures

This protocol describes a general method for inducing and studying photoacclimation.

-

Algal Culture: Grow the selected algal species (e.g., Bryopsis plumosa) in an appropriate sterile culture medium (e.g., Provasoli's enriched seawater) at a constant temperature (e.g., 17°C).

-

Acclimation: Maintain cultures under a defined photoperiod (e.g., 16:8 h light:dark). Acclimate separate batches to low light (LL, control) and high light (HL) conditions.

-

Sampling: Collect algal biomass from both LL and HL conditions at specified time points (e.g., 0, 2, 4, 7 days) for pigment and molecular analysis. Samples should be immediately flash-frozen in liquid nitrogen and stored at -80°C until analysis.

Pigment Extraction and HPLC Quantification

This protocol outlines the extraction and analysis of carotenoids using High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Determine the dry weight (DW) of a parallel sample by drying at 60°C to a constant weight.

-

For pigment analysis, take a known amount of freeze-dried or fresh biomass.

-

Homogenize the sample using a bead beater or mortar and pestle with liquid nitrogen.

-

-

Extraction:

-

Add a suitable extraction solvent. A common solvent is 95% methanol with 2% ammonium acetate, or 100% acetone.[3][17] Protect samples from light throughout the extraction process to prevent pigment degradation.

-

Vortex or sonicate the sample to ensure complete extraction.

-

Centrifuge at high speed (e.g., 10,000 x g for 10 min at 4°C) to pellet cell debris.

-

Collect the supernatant. Repeat the extraction on the pellet until it is colorless. Pool the supernatants.

-

Filter the pooled extract through a 0.22 µm syringe filter into an amber HPLC vial.

-

-

HPLC Analysis:

-

System: An HPLC system equipped with a photodiode array (PDA) or UV-VIS detector.

-

Column: A reverse-phase C18 column (e.g., SUPELCOSIL C18) is commonly used.[3][17]

-

Mobile Phase: A gradient elution program is typically required for good separation of different carotenoids. An example mobile phase could consist of a gradient between Solvent A (e.g., methanol:acetonitrile:water) and Solvent B (e.g., 100% ethyl acetate or methylene chloride).[3][18]

-

Detection: Monitor absorbance at 450 nm for carotenoids.[17]

-

Identification and Quantification: Identify all-trans-neoxanthin based on its retention time and characteristic absorption spectrum compared to a pure standard. Quantify the pigment by integrating the peak area and comparing it to a calibration curve generated with the standard.

-

Gene Expression Analysis via RT-qPCR

This protocol details the steps to quantify the transcript levels of key carotenoid biosynthesis genes.

-

RNA Extraction:

-

Homogenize frozen algal tissue in liquid nitrogen.

-

Extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a Trizol-based method, including a DNase treatment step to remove genomic DNA contamination.

-

-

cDNA Synthesis:

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.

-

Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Design or obtain validated primers for target genes (e.g., NSY, PSY, PDS) and a stable reference gene (e.g., actin, tubulin) for normalization.

-

Perform qPCR using a SYBR Green-based master mix on a real-time PCR system.

-

The thermal cycling profile typically includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Confirm primer specificity using a melt curve analysis.

-

Calculate the relative expression (fold change) of the target genes in HL samples compared to LL samples using the 2-ΔΔCt method.

-

Conclusion and Future Perspectives

The accumulation of all-trans-neoxanthin represents a key photoacclimative strategy for algae that lack a functional violaxanthin cycle, particularly those in the order Bryopsidales.[2][3] Strong evidence points to its role in photoprotection under high light stress, with quantitative data demonstrating a significant, light-dependent increase in its concentration.[2][9] The proposed mechanism, involving the modulation of LHC organization, provides a plausible explanation for its protective effects, although direct experimental validation is still required.[2]

Future research should focus on elucidating the precise molecular mechanisms by which all-trans-neoxanthin influences LHC structure and energy transfer dynamics. The use of genetic tools to create mutants deficient in this compound synthase in these specific algal groups would be invaluable for definitively linking its accumulation to enhanced phototolerance. Furthermore, a deeper investigation into the signaling pathways, particularly the interplay between light perception, ROS signaling, and the ABA pathway, will provide a more complete picture of how algae regulate this unique photoprotective response. Understanding these pathways could open new avenues for the biotechnological production of specific carotenoids for nutraceutical and pharmaceutical applications.

References

- 1. Photoprotective Role of this compound in Plants and Algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photoprotective Role of this compound in Plants and Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Photoprotective Role of this compound in Plants and Algae [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Characterization of the Role of the this compound Synthase Gene BoaNXS in Carotenoid Biosynthesis in Chinese Kale - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An algal enzyme required for biosynthesis of the most abundant marine carotenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. academic.oup.com [academic.oup.com]

- 12. Regulation of Two Carotenoid Biosynthesis Genes Coding for Phytoene Synthase and Carotenoid Hydroxylase during Stress-Induced Astaxanthin Formation in the Green Alga Haematococcus pluvialis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. tandfonline.com [tandfonline.com]

- 15. ABSCISIC ACID-DEFICIENT4 Has an Essential Function in Both cis-Violaxanthin and cis-Neoxanthin Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Simultaneous determination of carotenoids and chlorophylls in algae by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. jabsonline.org [jabsonline.org]

A Technical Guide to the Biological Activity of Neoxanthin from Marine Algae

For Researchers, Scientists, and Drug Development Professionals

Abstract: Neoxanthin, a xanthophyll carotenoid abundant in marine algae, is gaining significant attention for its potent biological activities. This document provides an in-depth technical overview of the anti-cancer, anti-inflammatory, and antioxidant properties of this compound derived from marine sources. It summarizes key quantitative data, details representative experimental protocols, and visualizes the underlying molecular mechanisms and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, facilitating further investigation into the therapeutic potential of this marine-derived compound.

This compound: A Carotenoid from Marine Algae

This compound is a crucial photosynthetic pigment found in a wide variety of marine microalgae and macroalgae.[1][2] It exists primarily in two isomeric forms, 9'-cis-neoxanthin and all-trans-neoxanthin, which can be distinguished by their UV absorption spectra.[2][3] Marine microalgae, particularly species within the Chlorophyta phylum, are considered a promising and sustainable source for this compound production due to their rapid growth rates and high pigment content compared to terrestrial plants.[2]

Data Presentation: this compound Content in Marine Microalgae

The following table summarizes the this compound content found in various species of marine microalgae, highlighting their potential as a source for extraction.

| Microalgal Species | Phylum | This compound Content (μg/g Dry Weight) | Reference |

| Chlorella vulgaris | Chlorophyta | Up to 30,880 | [2] |

| Scenedesmus obliquus | Chlorophyta | Data indicates presence | [2] |

| Chaetomorpha antennia | Chlorophyta | Data indicates presence | [2] |

| Tetraselmis suecica | Chlorophyta | Part of a bioactive pigment pool | [4] |

Anti-Cancer Activity

This compound demonstrates significant anti-cancer effects across various cancer cell lines, primarily by inducing programmed cell death, or apoptosis.[1][3] Its mechanism of action involves the activation of key executioner proteins and the modulation of genes that regulate cell survival and death.

Visualization: this compound-Induced Apoptosis Signaling Pathway

Caption: this compound induces apoptosis via Bcl-2/Bax modulation and Caspase-3 activation.

Data Presentation: In Vitro Anti-Cancer Activity of this compound

The table below presents the half-maximal inhibitory concentration (IC50) values of this compound against several human cancer cell lines, quantifying its cytotoxic potency.

| Cell Line | Cancer Type | IC50 Value (μM) | Exposure Time | Reference |

| PC-3 | Prostate | < 20 | 48 h | [5] |

| DU 145 | Prostate | ~10-15 | 72 h | [3][6] |

| LNCaP | Prostate | ~10 | 72 h | [3][6] |

| HeLa | Cervical | 3.8 | Not specified | [3] |

| A549 | Lung | 7.5 | Not specified | [3] |

Experimental Protocols

-

Cell Seeding: Plate cancer cells (e.g., PC-3, HeLa) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 μM) dissolved in a suitable solvent (e.g., DMSO) and diluted in culture medium. Incubate for the desired period (e.g., 48 or 72 hours).

-

MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine the IC50 value using non-linear regression analysis.

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

-

Staining: Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

-

Protein Extraction: Treat cells with this compound, lyse them in RIPA buffer containing protease inhibitors, and quantify the protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 30 μg) on a 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against Caspase-3, PARP, Bcl-2, Bax, and β-actin overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an ECL chemiluminescence kit.

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators.[7] A key mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[3][7]

Visualization: Inhibition of NF-κB Signaling by this compound

Caption: this compound blocks inflammation by inhibiting IKK and NF-κB nuclear translocation.

Experimental Protocols

-

Cell Culture: Culture macrophages (e.g., RAW 264.7) and pre-treat with various concentrations of this compound for 2 hours.

-

Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours to induce an inflammatory response.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare cytokine concentrations in this compound-treated groups to the LPS-only control group.

-

Nuclear and Cytoplasmic Extraction: Treat cells as described in Protocol 3.1. Harvest cells and perform nuclear and cytoplasmic protein fractionation using a specialized kit.

-

Protein Quantification: Measure protein concentrations for both fractions.

-

SDS-PAGE and Transfer: Perform Western blotting as described in Protocol 2.3.

-

Antibody Incubation: Probe membranes with primary antibodies against p-IκBα, IκBα (cytoplasmic fraction), NF-κB p65 (nuclear and cytoplasmic fractions), and appropriate loading controls (β-actin for cytoplasm, Lamin B1 for nucleus).

-

Detection and Analysis: Detect bands and quantify their intensity to determine the effect of this compound on IκBα degradation and p65 nuclear translocation.

Antioxidant Activity

This compound is a potent antioxidant, playing a key role in photoprotection within marine algae by scavenging reactive oxygen species (ROS).[8] This activity is crucial for protecting cells from oxidative damage caused by excessive light and other environmental stressors.[8] Its chemical structure, featuring hydroxyl groups and a conjugated polyene system, enables it to effectively neutralize harmful free radicals like singlet oxygen (¹O₂) and superoxide anions (O₂⁻).[8][9]

Visualization: ROS Scavenging by this compound

Caption: this compound mitigates oxidative stress by directly scavenging reactive oxygen species.

Experimental Protocols

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, mix 100 μL of each this compound concentration with 100 μL of the DPPH solution. A control well should contain methanol instead of the this compound solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm.

-

Calculation: Calculate the percentage of DPPH scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the this compound sample.

Extraction and Analysis Workflow

The successful investigation of this compound's biological activities relies on efficient methods for its extraction, purification, and identification from marine algal biomass.

Visualization: General Workflow for this compound Isolation

Caption: Workflow for extraction, purification, and analysis of this compound from algae.

Experimental Protocols

-

Biomass Preparation: Harvest fresh marine algal cells by centrifugation and lyophilize to obtain a dry powder.

-

Extraction: Extract the pigments from the dry biomass using a solvent mixture such as acetone:methanol (7:3, v/v) until the biomass becomes colorless. Perform this step under dim light and low temperature to prevent degradation.

-

Solvent Removal: Combine the extracts and remove the solvent using a rotary evaporator under vacuum.

-

Saponification (Optional): To remove interfering lipids and chlorophylls, dissolve the crude extract in diethyl ether and add an equal volume of 10% methanolic KOH. Incubate in the dark for 4-6 hours.

-

Phase Separation: After saponification, add water and perform liquid-liquid extraction with diethyl ether. The upper ether layer will contain the carotenoids. Wash this layer with water until neutral.

-

Purification: Dry the carotenoid-rich fraction over anhydrous sodium sulfate and concentrate it. Purify this compound using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase gradient.

-

Identification: Confirm the identity and purity of the isolated this compound by comparing its UV-Vis absorption spectrum (peaks around 413, 437, and 466 nm in ethanol for 9'-cis isomer) and mass spectrometry data with known standards.[3][8]

Conclusion and Future Perspectives

This compound from marine algae presents a compelling profile as a multi-target bioactive compound. Its demonstrated anti-cancer, anti-inflammatory, and antioxidant activities, underpinned by distinct molecular mechanisms, position it as a strong candidate for further preclinical and clinical investigation. The development of optimized, large-scale cultivation and extraction techniques for this compound-rich microalgae will be critical for its translation into therapeutic and nutraceutical applications. Future research should focus on its bioavailability, in vivo efficacy in disease models, and potential synergistic effects with existing therapies.

References

- 1. A Novel Phytocolorant, this compound, as a Potent Chemopreventive: Current Progress and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound: A Promising Medicinal and Nutritional Carotenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carotenoids from Marine Organisms: Biological Functions and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound and fucoxanthin induce apoptosis in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caringsunshine.com [caringsunshine.com]

- 8. Photoprotective Role of this compound in Plants and Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scavenging Capacity of Marine Carotenoids against Reactive Oxygen and Nitrogen Species in a Membrane-Mimicking System - PMC [pmc.ncbi.nlm.nih.gov]

Neoxanthin in Microalgae: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of Neoxanthin Content, Experimental Protocols, and Biosynthetic Pathways in Diverse Microalgal Species

Introduction

This compound, a prominent xanthophyll carotenoid, plays a crucial role in the photosynthetic processes of various microalgae. Beyond its fundamental biological functions in light-harvesting and photoprotection, this compound has garnered significant interest from the pharmaceutical and nutraceutical industries due to its potent antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound content across a range of microalgae species, detailed experimental protocols for its extraction and quantification, and a visualization of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, facilitating the exploration of microalgae as a sustainable source of this high-value compound.

Data Presentation: this compound Content in Various Microalgae Species

The this compound content in microalgae can vary significantly depending on the species, cultivation conditions (such as light intensity and nutrient availability), and the growth phase at which the biomass is harvested. The following table summarizes the quantitative data on this compound content from various scientific studies, providing a comparative overview for selecting promising candidate species for this compound production.

| Microalgae Species | This compound Content (mg/g Dry Weight) | Cultivation Conditions/Notes | Reference(s) |

| Chlorella vulgaris | Present, minor quantity | Not specified | [1] |

| Chlorella vulgaris | Identified | Normal culture conditions | [2] |

| Dunaliella salina | 6.2% of total carotenoids | Not specified | |

| Dunaliella salina strain San Quintin | 2.33 pg/cell | 500 mM NaCl, 18:6 h Light:Dark cycle | [3] |

| Haematococcus pluvialis (green stage) | 0.44 ± 0.04 | Not specified | [4] |

| Nannochloropsis limnetica | Prevalence of violaxanthin, this compound | Not specified | [5] |

| Nannochloropsis sp. | Identified | Not specified | [5] |

| Phaeodactylum tricornutum | 0.025 | 300 µmol m⁻²s⁻¹ light intensity | [6] |

| Scenedesmus sp. | Identified | Not specified | [7] |

| Tetraselmis sp. CTP4 | 2.36 | Grown in industrial tubular photobioreactors | [8] |

| Tetraselmis suecica | ~0.4 (at 750 µmol quanta m⁻² s⁻¹) | High nutrient concentration |

Experimental Protocols

Accurate quantification of this compound in microalgal biomass is critical for research and industrial applications. The following sections provide a detailed methodology for the extraction and High-Performance Liquid Chromatography (HPLC) analysis of this compound.

Biomass Harvesting and Preparation

-

Harvesting: Microalgal cultures are harvested at the desired growth phase (typically late exponential or early stationary phase) by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

-

Washing: The resulting cell pellet is washed twice with deionized water to remove residual salts and media components.

-

Lyophilization: The washed biomass is freeze-dried (lyophilized) to a constant weight. This process preserves the integrity of the carotenoids.

-

Homogenization: The dried biomass is ground into a fine powder using a mortar and pestle or a mechanical grinder to ensure efficient solvent extraction.

This compound Extraction

This protocol is a synthesis of commonly used methods for carotenoid extraction from microalgae.[9][10]

-

Sample Preparation: Accurately weigh approximately 100 mg of lyophilized microalgal powder into a microcentrifuge tube.

-

Solvent Addition: Add 1 mL of a solvent mixture, such as acetone:methanol (7:3, v/v), to the biomass. The choice of solvent can be optimized based on the microalgal species.[11]

-

Cell Disruption: Disrupt the cells to release the intracellular pigments. This can be achieved by:

-

Sonication: Place the tube in an ultrasonic bath for 15-20 minutes.

-

Bead Beating: Add glass beads to the tube and vortex vigorously for 5-10 minutes.

-

-

Centrifugation: Centrifuge the mixture at 10,000 x g for 5 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the extracted pigments to a new, clean tube.

-

Repeated Extraction: Repeat the extraction process with the cell pellet 2-3 more times, or until the pellet becomes colorless, to ensure complete extraction of all pigments. Pool all the supernatants.

-

Solvent Evaporation: Evaporate the solvent from the pooled supernatant under a gentle stream of nitrogen gas in a dark environment to prevent pigment degradation.

-

Reconstitution: Reconstitute the dried pigment extract in a known volume (e.g., 1 mL) of a suitable solvent for HPLC analysis, such as methyl tert-butyl ether (MTBE) or a mixture of methanol and ethyl acetate.

-

Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an amber HPLC vial to remove any particulate matter.

HPLC Quantification of this compound

The following HPLC method is a generalized protocol based on established methods for carotenoid separation.[4][7][12]

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector is required.

-

Column: A C30 carotenoid column (e.g., 4.6 x 250 mm, 3 µm) is highly recommended for optimal separation of carotenoid isomers. A C18 column can also be used.

-

Mobile Phase: A gradient elution is typically employed. A common mobile phase system consists of:

-

Solvent A: Methanol/water/ammonium acetate (e.g., 85:14.5:0.5, v/v/v)

-

Solvent B: Methanol/MTBE (e.g., 10:90, v/v)

-

-

Gradient Program: A typical gradient program would be:

-

0-15 min: 100% A to 50% A, 50% B

-

15-25 min: 50% A, 50% B to 100% B

-

25-30 min: Hold at 100% B

-

30-35 min: Return to 100% A and equilibrate for the next injection. (This gradient should be optimized based on the specific column and HPLC system.)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25-30°C

-

Injection Volume: 10-20 µL

-

Detection: Monitor the absorbance at the maximum wavelength for this compound, which is typically around 438 nm. A full spectrum scan (200-700 nm) using a PDA detector is recommended for peak identification and purity analysis.

-

Quantification:

-

Standard Curve: Prepare a series of standard solutions of authentic this compound of known concentrations.

-

Calibration: Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the prepared microalgal extract and determine the peak area corresponding to this compound.

-

Calculation: Calculate the concentration of this compound in the sample using the regression equation from the standard curve. The final content is expressed as mg of this compound per gram of dry microalgal biomass.

-

Mandatory Visualizations

Carotenoid Biosynthesis Pathway

The following diagram illustrates the key steps in the carotenoid biosynthesis pathway in microalgae, leading to the formation of this compound.

Caption: Carotenoid biosynthesis pathway leading to this compound.

Experimental Workflow for this compound Quantification

This diagram outlines the sequential steps involved in the extraction and quantification of this compound from microalgal biomass.

References

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. docs.nrel.gov [docs.nrel.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation Pathways of Neoxanthin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neoxanthin, a major xanthophyll in photosynthetic organisms, plays a crucial role in light-harvesting and photoprotection. Beyond its physiological functions, its degradation products are precursors to the vital plant hormone abscisic acid. However, the inherent chemical instability of this compound presents significant challenges in its extraction, formulation, and application. This technical guide provides a comprehensive overview of the stability of this compound and its degradation pathways, focusing on the influence of thermal stress, light, and pH. We present a synthesis of current knowledge, including quantitative kinetic data, detailed experimental protocols for stability testing, and a discussion of the known biological activities of its degradation products. This document aims to serve as a valuable resource for researchers and professionals working with this compound in the fields of natural product chemistry, food science, and drug development.

Introduction to this compound

This compound is a C40 carotenoid belonging to the xanthophyll subclass, characterized by the presence of oxygen-containing functional groups. Its structure includes a unique allenic bond and a 5,6-epoxide group, which are critical to both its biological function and its susceptibility to degradation[1][2]. In nature, this compound is primarily found as the 9'-cis isomer in the chloroplasts of higher plants and green algae, where it is an integral component of the light-harvesting complexes of photosystem II[3]. It also serves as a key precursor in the biosynthesis of the plant hormone abscisic acid (ABA), which is involved in various stress responses[4]. The conjugated polyene chain of this compound is responsible for its characteristic light absorption and also renders it vulnerable to oxidative and thermal degradation[2]. Understanding the stability and degradation of this compound is paramount for its effective utilization in various applications.

Factors Affecting this compound Stability

The stability of this compound is influenced by several environmental factors, primarily temperature, light, and pH. These factors can induce a variety of chemical transformations, including isomerization, oxidation, and rearrangement, leading to a loss of its native structure and function.

Thermal Degradation

Elevated temperatures accelerate the degradation of this compound. The primary thermal degradation pathway involves the acid-catalyzed isomerization of the 5,6-epoxide group to a 5,8-furanoid oxide, resulting in the formation of neochrome[1][5]. This conversion follows a first-order kinetic model[5][6][7]. Studies on the thermal degradation of this compound in virgin olive oil have shown that it possesses greater thermal stability compared to other epoxy xanthophylls like violaxanthin and antheraxanthin[1][5][6].

The temperature dependence of the degradation rate constant is well-described by the Arrhenius equation. While specific Arrhenius parameters are matrix-dependent, activation energies for the thermal degradation of total carotenoids in a banana-pumpkin puree were found to be around 35.36 kJ/mol[8]. For this compound specifically, in illuminated conditions, activation energies have been reported to be lower than 50 kJ/mol[5].

Photodegradation

Exposure to light, particularly in the UV and blue regions of the spectrum, can lead to the degradation of this compound through photo-oxidation and isomerization. Light can induce the isomerization of the 9'-cis form to other isomers, such as 9',13-cis and 9',13'-dicis forms[1]. This photodegradation generally follows first-order kinetics[9]. The process is often mediated by the formation of reactive oxygen species (ROS), which can attack the polyene chain[9].

pH-Dependent Degradation

This compound is particularly labile in acidic conditions due to its epoxide group. Even mild acid treatment can catalyze the rearrangement of the 5,6-epoxide to the 5,8-furanoid oxide, forming neochrome[1][5]. The rate of this degradation pathway is highly dependent on the pH of the medium.

This compound Degradation Pathways

The degradation of this compound proceeds through several key pathways, resulting in a variety of products with altered chemical structures and biological activities.

Isomerization to Neochrome

The most well-characterized degradation pathway is the isomerization of this compound to neochrome. This reaction involves the intramolecular rearrangement of the 5,6-epoxide group to a 5,8-furanoid ether, a reaction readily catalyzed by heat and acid.

Oxidative Cleavage

The conjugated double bond system of this compound is susceptible to attack by reactive oxygen species, leading to oxidative cleavage of the polyene chain. This process can generate a variety of smaller molecules, including aldehydes and ketones, collectively known as apo-neoxanthinoids.

Biosynthetic Pathway to Abscisic Acid

In plants, 9'-cis-neoxanthin is a crucial intermediate in the biosynthesis of the phytohormone abscisic acid (ABA). This pathway involves the enzymatic cleavage of 9'-cis-neoxanthin by the enzyme 9-cis-epoxycarotenoid dioxygenase (NCED).

Quantitative Data on this compound Degradation

The degradation of this compound is often modeled using first-order kinetics, where the rate of degradation is directly proportional to the concentration of this compound.

Table 1: Kinetic and Thermodynamic Parameters for Thermal Degradation of this compound

| Parameter | Value | Conditions | Reference |

| Kinetic Model | First-Order | Thermal degradation in virgin olive oil | [5][6][7] |

| Activation Energy (Ea) | < 50 kJ/mol | Illuminated conditions | [5] |

| Activation Energy (Ea) for total carotenoids | 35.36 kJ/mol | Thermal degradation in banana-pumpkin puree | [8] |

Note: Specific rate constants (k) and Arrhenius parameters for this compound are highly dependent on the matrix (e.g., solvent, food matrix), temperature, light intensity, and pH. The values presented are indicative and may vary under different experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, and analysis of this compound, as well as a protocol for conducting a thermal degradation study.

Extraction and Purification of this compound from Spinach

This protocol outlines a standard procedure for the laboratory-scale extraction and purification of this compound from fresh spinach leaves.

Methodology:

-

Homogenization: Homogenize 100 g of fresh spinach leaves with 500 mL of cold acetone in a blender.

-

Filtration: Filter the homogenate through a Buchner funnel under vacuum to remove solid debris.

-

Liquid-Liquid Partitioning: Transfer the acetone extract to a separatory funnel. Add 500 mL of hexane and 500 mL of 10% aqueous NaCl solution. Shake gently and allow the layers to separate. Collect the upper hexane layer containing the pigments.

-

Washing: Wash the hexane layer twice with 500 mL of deionized water to remove residual acetone and water-soluble impurities.

-

Drying: Dry the hexane extract over anhydrous sodium sulfate.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C.

-

Column Chromatography: Redissolve the concentrated pigment extract in a minimal amount of the mobile phase and load it onto a silica gel or reversed-phase (C18) column. Elute the pigments using a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate or acetone). Collect the yellow-orange fraction corresponding to this compound.

-

Purity Check: Analyze the collected fractions by HPLC-DAD to confirm the purity of the isolated this compound.

HPLC Analysis of this compound and Neochrome

This protocol describes a reversed-phase HPLC method for the separation and quantification of this compound and its primary degradation product, neochrome.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column: C30 reversed-phase column (e.g., YMC Carotenoid S-5, 250 x 4.6 mm, 5 µm). C18 columns can also be used, but C30 columns provide better resolution of carotenoid isomers[4].

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: Methanol/Water (95:5, v/v)

-

Solvent B: Methyl-tert-butyl ether (MTBE)

-

Gradient: Start with a high percentage of Solvent A, and gradually increase the percentage of Solvent B to elute the more non-polar compounds.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection: Monitor at the maximum absorption wavelengths for this compound (around 438 nm) and neochrome.

Procedure:

-

Sample Preparation: Dissolve the this compound sample (either purified or from a degradation experiment) in the initial mobile phase.

-

Injection: Inject an appropriate volume (e.g., 20 µL) onto the HPLC column.

-

Data Acquisition: Record the chromatograms and UV-Vis spectra of the eluting peaks.

-

Quantification: Identify and quantify this compound and neochrome by comparing their retention times and spectra with those of authentic standards. Construct a calibration curve for each compound for accurate quantification.

Thermal Degradation Study

This protocol outlines an experiment to determine the thermal degradation kinetics of this compound.

Methodology:

-

Sample Preparation: Prepare solutions of purified this compound in a suitable solvent or matrix (e.g., virgin olive oil) at a known concentration.

-

Incubation: Aliquot the this compound solution into multiple sealed, airtight vials to prevent oxidation. Place the vials in constant-temperature baths or ovens set at different temperatures (e.g., 60, 80, 100, and 120°C)[7].

-

Sampling: At regular time intervals, remove a vial from each temperature and immediately cool it in an ice bath to stop the degradation reaction.

-

Analysis: Analyze the concentration of this compound and its degradation products (e.g., neochrome) in each sample using the HPLC method described in section 5.2.

-

Kinetic Analysis: Plot the natural logarithm of the this compound concentration versus time for each temperature. If the plot is linear, the degradation follows first-order kinetics. The negative of the slope of this line gives the rate constant (k) at that temperature.

-

Arrhenius Plot: Plot the natural logarithm of the rate constants (ln(k)) versus the reciprocal of the absolute temperature (1/T). The slope of this line is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. The y-intercept is equal to the natural logarithm of the pre-exponential factor (ln(A)).

Biological Activity of this compound Degradation Products

While the biological activities of this compound itself are relatively well-studied, including its antioxidant and pro-vitamin A functions, the specific biological roles of its degradation products are less understood.

The most prominent degradation pathway of this compound leads to the formation of xanthoxin, a precursor to the plant hormone abscisic acid (ABA) . ABA is a key signaling molecule in plants, regulating processes such as seed dormancy, germination, and responses to environmental stresses like drought and salinity.

Other degradation products, such as apo-neoxanthinoids formed from oxidative cleavage, may also possess biological activity. While specific studies on apo-neoxanthinoids are limited, other carotenoid-derived cleavage products have been shown to act as signaling molecules in various biological processes.

The biological effects of neochrome , the furanoid oxide derivative, are not well-defined in the scientific literature. The term "neochrome" is also used to describe a chimeric photoreceptor in ferns and algae, which is unrelated to the this compound degradation product, often leading to confusion in literature searches[1][10]. Further research is needed to elucidate the potential signaling pathways and biological activities of neochrome and other this compound degradation products. Some studies on xanthophyll degradation products suggest they may have photosensitizing properties[11].

Conclusion

This compound is a valuable natural compound with important biological functions, but its inherent instability poses challenges for its practical application. This technical guide has provided a detailed overview of the factors influencing this compound stability and its primary degradation pathways. The conversion to neochrome via thermal and acid-catalyzed isomerization is a key degradation route, following first-order kinetics. Understanding these degradation kinetics and having robust experimental protocols for their study are essential for developing strategies to enhance this compound stability in various formulations. While the role of this compound as a precursor to abscisic acid is well-established, further research is critically needed to uncover the biological activities and potential signaling roles of other degradation products like neochrome and apo-neoxanthinoids. Such knowledge will be invaluable for the full exploitation of this compound and its derivatives in the food, pharmaceutical, and cosmetic industries.

References

- 1. Photoprotective Role of this compound in Plants and Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Promising Medicinal and Nutritional Carotenoid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoprotective Role of this compound in Plants and Algae [mdpi.com]

- 4. A rapid and sensitive method for determination of carotenoids in plant tissues by high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]